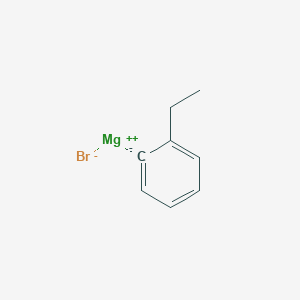

2-Ethylphenylmagnesium bromide

Vue d'ensemble

Description

2-Ethylphenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds that contain a carbon-magnesium bond. It is derived from the reaction between 2-ethylbromobenzene and magnesium metal. This compound is widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds.

Mécanisme D'action

Target of Action

2-Ethylphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of this compound are typically carbon atoms that are part of carbonyl groups in aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes, ketones, or esters . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This carbon then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is often used in the synthesis of alcohols, where it can add to carbonyl groups in aldehydes or ketones . The resulting product after the addition of water or an acid is a secondary or tertiary alcohol .

Pharmacokinetics

It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air, and they are usually prepared and used under anhydrous conditions .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds . For example, when reacting with a carbonyl compound like an aldehyde or a ketone, the result is an alcohol .

Action Environment

The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under anhydrous conditions and in an inert atmosphere . The reaction is also dependent on the temperature, and it usually takes place at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-ethylphenylmagnesium bromide involves the reaction of 2-ethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and precise temperature control to ensure the complete reaction of the starting materials. The product is often purified by distillation or crystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions to form biaryl compounds

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or diethyl ether.

Halides: Reacts with alkyl halides under anhydrous conditions.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions

Major Products

Applications De Recherche Scientifique

Synthesis of Organic Compounds

2-Ethylphenylmagnesium bromide serves as a crucial reagent in the synthesis of complex organic molecules. Its ability to act as a nucleophile allows for various reactions, including:

- Nucleophilic Addition to Carbonyls : The reagent can add to carbonyl compounds such as aldehydes and ketones, forming alcohols. For instance, when reacted with benzaldehyde, it yields 2-ethylphenyl alcohol.

- Alkylation Reactions : It can also engage in alkylation reactions with other electrophiles, enabling the formation of larger organic structures.

Case Study: Alkylation of Benzaldehyde

In a documented experiment, this compound was used to alkylate benzaldehyde, resulting in a yield of approximately 90% for the desired product, 2-ethylphenyl alcohol. This demonstrates its efficiency in organic transformations .

Synthesis of Pharmaceuticals

The compound is particularly valuable in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular frameworks that are often required in drug development.

Data Table: Pharmaceutical Applications

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Addition | 2-Ethylphenyl alcohol from benzaldehyde | 90 |

| Alkylation | Ethylmethylphenylcarbinol from acetophenone | 88 |

Material Science

In material science, this compound is used to create polymeric materials through various polymerization techniques. Its ability to initiate polymerization reactions makes it a useful tool in developing new materials with specific properties.

Example Application: Polymer Synthesis

The reagent has been employed in the synthesis of copolymers where it acts as an initiator for radical polymerization processes. This application is crucial for developing materials with tailored mechanical and thermal properties.

Mechanistic Studies

Researchers utilize this compound to study reaction mechanisms involving Grignard reagents. Understanding these mechanisms is vital for improving reaction conditions and yields in synthetic processes.

Case Study: Mechanistic Insights

A study investigated the reaction kinetics of this compound with various electrophiles. The results provided insights into the rate-determining steps and the influence of solvent polarity on reactivity .

Environmental Chemistry

In environmental chemistry, Grignard reagents like this compound are explored for their potential in synthesizing biodegradable polymers and other environmentally friendly materials. Research is ongoing to evaluate their efficacy and sustainability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmagnesium Bromide: Similar in structure but lacks the ethyl group.

Methylmagnesium Bromide: Contains a methyl group instead of an ethyl group.

Ethylmagnesium Bromide: Contains an ethyl group but lacks the phenyl ring

Uniqueness

2-Ethylphenylmagnesium bromide is unique due to the presence of both an ethyl group and a phenyl ring, which provides it with distinct reactivity and selectivity in organic synthesis. This combination allows it to participate in a wider range of reactions compared to its simpler counterparts .

Activité Biologique

2-Ethylphenylmagnesium bromide is a Grignard reagent with the molecular formula CHBrMg. This compound is primarily utilized in synthetic organic chemistry for its nucleophilic properties, enabling the formation of various carbon-carbon bonds. However, its biological activity and potential therapeutic applications have garnered interest in recent years.

- Molecular Formula : CHBrMg

- Molecular Weight : 209.366 g/mol

- LogP : 2.8948

- CAS Number : 21450-63-5

This compound can be synthesized through the reaction of bromoethane with magnesium in diethyl ether, following standard procedures for Grignard reagents. The compound acts as a strong nucleophile, participating in various reactions such as nucleophilic additions to carbonyl compounds.

Antitumor Activity

Recent studies have indicated that certain Grignard reagents, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, while some derivatives showed no significant toxicity towards human melanoma A375 and colon cancer HT29 cell lines, moderate cytotoxicity was observed in glioblastoma cell lines at high concentrations . This suggests a potential selective activity that warrants further investigation.

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various Grignard reagents on different cancer cell lines. The results indicated that while this compound did not significantly affect A375 and HT29 cells, it displayed a dose-dependent increase in toxicity towards U251 glioblastoma cells at higher concentrations .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A375 | 150 | ~90 |

| HT29 | 150 | ~85 |

| U251 | 150 | ~60 |

Potential as a γ-Secretase Modulator

In studies involving other phenyl-substituted Grignard reagents, it was observed that certain compounds could effectively reduce the pathogenic Aβ42 species while increasing the ratio of shorter Aβ38 peptides. This modulation is crucial for therapeutic strategies aimed at Alzheimer's disease . While direct evidence for this compound's role as a γ-secretase modulator is still needed, its chemical structure aligns with known modulators.

Propriétés

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZDNMXPEPMLBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.